5-Chlorobenzofuran-2(3H)-one

Description

BenchChem offers high-quality 5-Chlorobenzofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorobenzofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

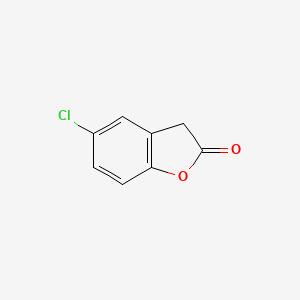

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVXTJFRMXQUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28033-47-8 | |

| Record name | 5-Chloro-2(3H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28033-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzofuranone, 5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chlorobenzofuran-2(3H)-one chemical structure and properties

An In-Depth Technical Guide to 5-Chlorobenzofuran-2(3H)-one

Introduction: The Benzofuranone Scaffold in Modern Chemistry

The benzofuranone core is a privileged heterocyclic structure that features prominently in a multitude of natural products and pharmacologically active molecules.[1] Its unique combination of aromaticity, a lactone (cyclic ester) functional group, and a reactive methylene position makes it a versatile building block for organic synthesis. The strategic placement of substituents, such as the chlorine atom at the 5-position in 5-Chlorobenzofuran-2(3H)-one, allows for fine-tuning of the molecule's electronic properties and provides a handle for further synthetic elaboration. This guide provides a detailed technical overview of 5-Chlorobenzofuran-2(3H)-one, focusing on its chemical properties, a robust synthesis protocol, and its applications as a key intermediate for researchers in medicinal chemistry and drug development.

Molecular Structure and Identification

5-Chlorobenzofuran-2(3H)-one, also known as 5-chlorocoumaran-2-one, is characterized by a bicyclic system where a chlorinated benzene ring is fused to a dihydrofuranone ring. The chlorine atom at the C-5 position significantly influences the reactivity of the aromatic ring, particularly towards electrophilic substitution.

Chemical Structure:

Caption: Chemical structure of 5-Chlorobenzofuran-2(3H)-one.

Physicochemical and Spectroscopic Properties

The properties of 5-Chlorobenzofuran-2(3H)-one make it suitable as a stable intermediate in multi-step synthetic sequences. Quantitative data are summarized in the table below. Note that while experimental data for this specific compound is not widely published, the listed properties are based on reliable computational predictions and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 28033-47-8 | [2] |

| Molecular Formula | C₈H₅ClO₂ | [2] |

| Molecular Weight | 168.58 g/mol | [2] |

| IUPAC Name | 5-chloro-1-benzofuran-2(3H)-one | |

| Appearance | Solid (predicted) | |

| Boiling Point | 294.4 °C (at 760 mmHg, predicted) | |

| Density | 1.428 g/cm³ (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water. | |

| ¹H NMR | Spectral data not publicly available. Expected peaks: aromatic protons (multiplets, ~7.0-7.5 ppm) and a singlet for the CH₂ group (~3.7 ppm). | |

| ¹³C NMR | Spectral data not publicly available. Expected peaks: carbonyl carbon (~175 ppm), aromatic carbons (~110-155 ppm), and a methylene carbon (~35 ppm). |

Synthesis Protocol: A Representative Method

While a specific peer-reviewed synthesis for 5-Chlorobenzofuran-2(3H)-one is not readily found in the literature, a robust and scalable route can be reliably adapted from established methods for the parent benzofuran-2(3H)-one. The following two-step protocol is based on the synthetic logic disclosed in patent literature, which utilizes a copper-catalyzed hydrolysis followed by an acid-mediated intramolecular cyclization (lactonization).[3]

Expertise & Causality: This method is chosen for its high-yielding precedent and operational simplicity. It begins with the nucleophilic aromatic substitution of a chlorine atom on 2,4-dichlorophenylacetic acid. The ortho-chloro group is activated towards hydrolysis over the para-chloro group due to the directing effect of the adjacent acetic acid moiety. The subsequent lactonization is a classic acid-catalyzed intramolecular esterification, which is a thermodynamically favorable ring-closing reaction to form the stable five-membered lactone.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 5-Chlorobenzofuran-2(3H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Chloro-2-hydroxyphenyl)acetic acid

-

Reactor Setup: To a high-pressure reactor, add 2,4-dichlorophenylacetic acid (1.0 eq), sodium hydroxide (NaOH, 2.8 eq), water, and a catalytic amount of copper(I) oxide (Cu₂O, ~0.01 eq).

-

Reaction: Seal the reactor and heat the mixture to 200°C with vigorous stirring. Maintain the reaction for 12 hours. The pressure will increase during the reaction.

-

Self-Validation: Monitor the reaction progress by taking aliquots (after cooling) and analyzing via HPLC to confirm the consumption of the starting material.

-

-

Work-up: After cooling to room temperature, carefully vent the reactor. Transfer the reaction mixture to a beaker and acidify to a pH of 1-2 using concentrated hydrochloric acid (HCl).

-

Isolation: Cool the acidified mixture to 10°C to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude 2-(4-chloro-2-hydroxyphenyl)acetic acid.

Step 2: Intramolecular Cyclization to 5-Chlorobenzofuran-2(3H)-one

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with the crude 2-(4-chloro-2-hydroxyphenyl)acetic acid from Step 1, a suitable water-entraining solvent like toluene, and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the lactone product.

-

Self-Validation: The reaction is complete when no more water is collected in the trap. This provides a clear and reliable endpoint.

-

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chlorobenzofuran-2(3H)-one.

Applications in Drug Discovery and Development

5-Chlorobenzofuran-2(3H)-one serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzofuranone scaffold is a known pharmacophore, and the 5-chloro substituent can enhance binding affinity or modulate metabolic stability.

Its primary role is as a molecular scaffold. For instance, the core can be elaborated to synthesize derivatives for screening in various biological assays. A recent review highlighted the synthesis of Schiff base derivatives from the 5-chlorobenzofuran scaffold, which were subsequently evaluated for their antimicrobial properties.[4] This underscores the utility of 5-Chlorobenzofuran-2(3H)-one as a starting point for generating libraries of novel compounds in the search for new anti-infective agents.

Safety and Handling

5-Chlorobenzofuran-2(3H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

5-Chlorobenzofuran-2(3H)-one is a strategically important chemical building block. While detailed characterization data is not widely disseminated in public literature, its synthesis can be reliably achieved through established chemical principles. Its structure is primed for further functionalization, making it a valuable asset for medicinal chemists and researchers aiming to explore the rich chemical space of benzofuranone-based compounds in the pursuit of novel therapeutics.

References

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia. Retrieved January 7, 2026, from [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021, December 2). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012, August 1). Chemistry Central Journal. Retrieved January 7, 2026, from [Link]

-

A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024, July 10). Journal of Fluorescence. Retrieved January 7, 2026, from [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

- Synthetic method of benzofuran-2(3H)-one. (2017, January 25). Google Patents.

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. 5-CHLOROBENZOFURAN-2(3H)-ONE - CAS:28033-47-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorobenzofuran-2(3H)-one CAS number and molecular weight

This guide provides a comprehensive technical overview of 5-Chlorobenzofuran-2(3H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, known biological activities, and essential safety protocols, offering insights grounded in established scientific literature.

Core Compound Identification and Properties

5-Chlorobenzofuran-2(3H)-one is a halogenated derivative of benzofuranone, a structural motif found in numerous biologically active natural products.[1] Its chemical identity is established by the following identifiers:

| Property | Value | Source(s) |

| CAS Number | 28033-47-8 | [2][3][4][5] |

| Molecular Formula | C₈H₅ClO₂ | [4][5] |

| Molecular Weight | 168.58 g/mol | [5] |

| IUPAC Name | 5-chloro-3H-1-benzofuran-2-one | [2] |

| Synonyms | 5-chloro-2(3H)-Benzofuranone, 5-chloro-3H-2-benzofuran-1-one, 2(3H)-benzofuranone, 5-chloro- | [3][5] |

Physical Properties:

While comprehensive physical property data is not extensively consolidated, information from various suppliers indicates that 5-Chlorobenzofuran-2(3H)-one is a solid at room temperature and should be stored in a dry, well-ventilated place.[5][6]

Synthesis of 5-Chlorobenzofuran-2(3H)-one and Derivatives

The synthesis of the benzofuranone core and its derivatives is a well-established area of organic chemistry. The chloro-substitution at the 5-position can be achieved through various synthetic routes, often starting from a correspondingly substituted phenol.

A general, illustrative synthetic workflow for producing substituted benzofuranones is outlined below. The specific reagents and conditions would be adapted based on the desired final product.

Caption: Generalized synthetic workflow for substituted benzofuranones.

Exemplary Protocol for a Related Benzofuranone Derivative:

The synthesis of benzofuranone derivatives often involves the cyclization of a precursor molecule. For instance, a common method for synthesizing the core benzofuran-3(2H)-one structure involves the intramolecular cyclization of a phenoxyacetic acid derivative. The following is an illustrative protocol adapted from literature for the synthesis of a related benzofuranone, which highlights the general principles that could be applied to the synthesis of 5-Chlorobenzofuran-2(3H)-one.

Step 1: Synthesis of (4-chloro-2-formylphenoxy)acetic acid

-

To a solution of 5-chlorosalicylaldehyde in a suitable solvent (e.g., acetone), add an equimolar amount of ethyl chloroacetate and an excess of a weak base (e.g., potassium carbonate).

-

Reflux the mixture for several hours to facilitate the O-alkylation of the phenolic hydroxyl group.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent.

-

Hydrolyze the resulting ester with an aqueous base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.

Step 2: Intramolecular Cyclization to form 5-Chlorobenzofuran-2(3H)-one

-

The phenoxyacetic acid derivative from Step 1 can be cyclized under various conditions. A common method involves heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.

-

The reaction mixture is heated to drive the intramolecular acylation, leading to the formation of the lactone ring of the benzofuranone system.

-

After cooling, the product is typically precipitated by the addition of water.

-

The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

The choice of starting materials and reaction conditions is critical for achieving a good yield and purity of the final product. For instance, the use of microwave-assisted synthesis has been reported to accelerate the synthesis of certain benzofuran derivatives.[7]

Biological and Pharmacological Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] The introduction of a chlorine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity:

Several studies have highlighted the potential of benzofuran derivatives as antimicrobial agents.[8][9] The benzofuran nucleus is a key component of naturally occurring compounds that act as defense mechanisms in plants against bacteria and fungi.[8] Research on related chloro-substituted benzoxazolinones has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] Derivatives of 5-chlorobenzofuran have been synthesized and evaluated for their antibacterial activity.[10] For instance, Schiff bases derived from a 5-chlorobenzofuran scaffold have shown promise as antibacterial agents.[10]

Anti-inflammatory Activity:

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[9] Some aza-benzofuran compounds have been shown to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated mouse macrophages, suggesting a potential mechanism for their anti-inflammatory effects.[9]

Anticancer Activity:

The benzofuranone core has been identified as a promising scaffold for the development of anticancer agents.[1] The cytotoxic activity of benzofuran compounds is often linked to substituents at the C-2 position.[7]

The following diagram illustrates the potential therapeutic applications stemming from the biological activities of the benzofuran scaffold.

Caption: Potential therapeutic applications of the benzofuran scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Chlorobenzofuran-2(3H)-one. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [2]

-

Causes skin and serious eye irritation. [2]

-

May cause respiratory irritation. [2]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or outdoors.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[2]

-

Store locked up.

For detailed and up-to-date safety information, always refer to the latest Safety Data Sheet provided by the supplier.

Conclusion

5-Chlorobenzofuran-2(3H)-one represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its core benzofuranone structure is a well-recognized pharmacophore, and the presence of the chloro-substituent offers opportunities for modulating biological activity. Further research into the synthesis of new derivatives and a deeper investigation into their mechanisms of action are warranted to fully explore the therapeutic potential of this class of compounds.

References

-

Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 34(4), 1-10. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1-benzofuran. Retrieved from [Link]

-

American Elements. (n.d.). 5-Chlorobenzofuran-2(3H)-one | CAS 28033-47-8. Retrieved from [Link]

-

Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]

-

Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Retrieved from [Link]

-

Patel, A. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183. Retrieved from [Link]

-

Al-Azzawi, A. M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Retrieved from [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26750-26768. Retrieved from [Link]

-

Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3698. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and their derivatives. Retrieved from [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 5-CHLOROISOBENZOFURAN-1(3H)-ONE - Safety Data Sheet [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. 5-CHLOROBENZOFURAN-2(3H)-ONE - CAS:28033-47-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 5-Chlorobenzofuran-3-one | 3261-05-0 [sigmaaldrich.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Chlorobenzofuran-2(3H)-one: A Technical Guide

Molecular Structure and Spectroscopic Overview

5-Chlorobenzofuran-2(3H)-one belongs to the benzofuranone family, characterized by a fused benzene and a dihydrofuranone ring system. The presence of a chlorine atom on the aromatic ring and a lactone (cyclic ester) functionality are key structural features that dictate its spectroscopic behavior.

Figure 1. Chemical structure of 5-Chlorobenzofuran-2(3H)-one.

This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for 5-Chlorobenzofuran-2(3H)-one are based on established chemical shift ranges for similar aromatic and heterocyclic systems.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons of the dihydrofuranone ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.3 | d | ~2.0 |

| H-6 | ~7.2 | dd | ~8.5, 2.0 |

| H-7 | ~6.9 | d | ~8.5 |

| H-3 (CH₂) | ~3.7 | s | - |

Rationale behind the predictions:

-

Aromatic Protons (H-4, H-6, H-7): The electron-withdrawing nature of the chlorine atom and the lactone ring will deshield the aromatic protons, causing them to appear in the downfield region (δ 7.0-7.5). The expected splitting pattern arises from ortho and meta couplings. H-7, being ortho to the oxygen-bearing carbon, is expected to be the most upfield of the aromatic protons.

-

Aliphatic Protons (H-3): The methylene protons at the C-3 position are adjacent to the carbonyl group, which results in a downfield shift to around δ 3.7. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | ~175 |

| C-7a | ~152 |

| C-3a | ~129 |

| C-5 | ~128 |

| C-4 | ~126 |

| C-6 | ~125 |

| C-7 | ~111 |

| CH₂ (C-3) | ~35 |

Rationale behind the predictions:

-

Carbonyl Carbon (C-2): The lactone carbonyl carbon is highly deshielded and is expected to resonate at a very downfield position (~175 ppm).

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 110-155 ppm. The carbon bearing the chlorine (C-5) and the carbons attached to the oxygen (C-7a) will be significantly influenced.

-

Aliphatic Carbon (C-3): The methylene carbon at C-3 will be found in the aliphatic region of the spectrum, with its chemical shift influenced by the adjacent carbonyl group.

Hypothetical NMR Experimental Protocol

A standard approach to acquiring NMR spectra for a solid sample like 5-Chlorobenzofuran-2(3H)-one would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

| C=O (Lactone) | ~1770 | Strong |

| C-O-C (Ester) | ~1250 and ~1100 | Strong |

| C-Cl | ~750 | Medium |

| Aromatic C=C | ~1600 and ~1480 | Medium |

| Aromatic C-H | ~3100-3000 | Medium |

| Aliphatic C-H | ~2950-2850 | Medium |

Rationale behind the predictions:

-

Lactone Carbonyl: The C=O stretch in a five-membered lactone ring is typically found at a high frequency due to ring strain, expected around 1770 cm⁻¹.

-

Ester C-O: The C-O stretching vibrations of the ester group will give rise to strong bands in the 1300-1000 cm⁻¹ region.

-

Other Functional Groups: The C-Cl, aromatic C=C, and C-H (both aromatic and aliphatic) stretches will appear in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 168 for the ³⁵Cl isotope and m/z 170 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.

-

Key Fragmentation Pathways:

-

Loss of CO: A prominent fragment at m/z 140 (and 142) corresponding to the loss of a carbon monoxide molecule from the lactone is anticipated.

-

Loss of Cl: A fragment corresponding to the loss of a chlorine radical may also be observed.

-

The Pharmacological Potential of 5-Chlorobenzofuran-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in a multitude of biologically active natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The inherent versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. This guide focuses on a specific, yet highly promising, subclass: derivatives of 5-Chlorobenzofuran-2(3H)-one. The introduction of a chlorine atom at the 5-position can significantly influence the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Anticancer Activity: A Promising Frontier for 5-Chlorobenzofuran-2(3H)-one Derivatives

The development of novel anticancer agents remains a critical area of research. Benzofuran derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[3][4] The presence of a chlorine atom on the benzofuran ring, as in the 5-chloro derivatives, has been shown to be a key contributor to their anticancer potential.

Mechanism of Action: Targeting Key Cellular Pathways

While the precise mechanisms of action can vary depending on the specific derivative, several studies suggest that 5-chlorobenzofuran derivatives exert their anticancer effects through the modulation of critical cellular pathways involved in cell proliferation and survival. One of the key mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. For instance, certain benzofuran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, some benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[6] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic process.

Diagram: Proposed Anticancer Mechanism of Action

Caption: Proposed mechanism of anticancer activity of 5-Chlorobenzofuran-2(3H)-one derivatives.

Synthesis and Derivatization: A General Workflow

The synthesis of biologically active 5-Chlorobenzofuran-2(3H)-one derivatives typically begins with the preparation of the core scaffold, followed by various derivatization reactions to introduce diverse functional groups. A common synthetic route to the 5-Chlorobenzofuran-2(3H)-one core involves the cyclization of a substituted phenol.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and development of 5-Chlorobenzofuran-2(3H)-one derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 5-Chlorobenzofuran-2(3H)-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of 5-Chlorobenzofuran-2(3H)-one derivatives. Key insights from various studies on related benzofuran scaffolds include:

-

Substituents at the 2-position: The introduction of ester or heterocyclic rings at the C-2 position has been found to be crucial for cytotoxic activity.[4]

-

Nature and Position of Halogens: While the presence of a halogen is often beneficial, its position on the benzofuran ring is critical for activity.[4]

-

Hybrid Molecules: The fusion of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine or triazole, can lead to synergistic effects and enhanced anticancer activity.[6]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-piperazine hybrid | MDA-MB-231 | Varies | [6] |

| Benzofuran-triazole hybrid | A549, HeLa | Varies | [7] |

| Substituted Benzofuran | K562, MOLT-4, HeLa | Varies | [8] |

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[9][10] The 5-chloro substitution on the benzofuran ring can enhance the antimicrobial properties of these compounds.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial mechanism of action of 5-Chlorobenzofuran-2(3H)-one derivatives is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymes. The lipophilic nature of the benzofuran scaffold allows it to penetrate the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. Additionally, these compounds may interfere with key enzymatic processes within the microbe, such as those involved in DNA replication or cell wall synthesis.

Diagram: Proposed Antimicrobial Mechanism of Action

Caption: Proposed mechanism of antimicrobial activity of 5-Chlorobenzofuran-2(3H)-one derivatives.

Synthesis of Antimicrobial Derivatives

The synthesis of antimicrobial 5-Chlorobenzofuran-2(3H)-one derivatives often involves the introduction of nitrogen-containing heterocycles, such as triazoles or Schiff bases, which are known to possess antimicrobial properties.[7][9]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the following SAR observations have been made for related benzofuran derivatives:

-

Schiff Bases and Triazoles: The incorporation of Schiff base moieties or triazole rings into the benzofuran scaffold is a common strategy to enhance antimicrobial activity.[7][9]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Type | Target Microorganism | Activity Metric | Reference |

| Benzofuran-Triazole-Thiol Schiff Bases | Various bacterial strains | Zone of Inhibition | [7][9] |

| Substituted Isobenzofuran-1(3H)-ones | S. aureus, E. coli, C. albicans | Inhibition | [10] |

| 7-chlorobenzofuran-3(2H)-one derivatives | Enterococcus Faecalis, Candida albicans | Potent activity | [11] |

Note: Specific MIC values for a broad range of 5-Chlorobenzofuran-2(3H)-one derivatives are not extensively documented in publicly available literature. The table highlights the antimicrobial potential of related structures.

Conclusion and Future Directions

Derivatives of 5-Chlorobenzofuran-2(3H)-one represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The presence of the chloro substituent and the versatility of the benzofuran scaffold provide a solid foundation for the design of potent and selective therapeutic candidates. Future research in this area should focus on the synthesis of diverse libraries of 5-Chlorobenzofuran-2(3H)-one derivatives and their systematic evaluation against a wide range of biological targets. In-depth mechanistic studies are also warranted to fully elucidate their modes of action and to guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery and optimization of lead compounds from this valuable chemical class.

References

-

A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024). PubMed. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL 5-(BENZOFURAN-2-YL)-N'-(2- SUBSTITUTED-4-OXOTHIAZOLIDIN-3-. (n.d.). RASĀYAN Journal of Chemistry. [Link]

-

Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). PubMed. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PubMed. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH. [Link]

-

Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2025). PubMed. [Link]

-

Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed. [Link]

-

Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. (2017). PubMed. [Link]

-

Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. (2021). PubMed. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). NIH. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imjst.org [imjst.org]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

A Comprehensive Technical Review of 5-Chlorobenzofuran-2(3H)-one: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

5-Chlorobenzofuran-2(3H)-one, a halogenated lactone derivative of the benzofuran scaffold, has emerged as a pivotal building block in synthetic chemistry. Its unique electronic properties and inherent reactivity make it a valuable intermediate for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, characteristic reactivity, and diverse applications, with a particular focus on its role in drug discovery. By synthesizing information from the current literature, this document aims to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran skeleton, an oxygen-containing heterocyclic system formed by the fusion of a benzene ring and a furan ring, is a ubiquitous motif in natural products and pharmacologically active compounds.[1][2] The inherent biological activity of this scaffold has driven extensive research into its derivatives, leading to the development of drugs with anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic properties.[2][3] 5-Chlorobenzofuran-2(3H)-one, also known as 5-chloro-3H-1-benzofuran-2-one, represents a strategic entry point into this chemical space. The presence of a chlorine atom at the 5-position and a lactone functionality enhances its reactivity, rendering it a versatile precursor for a wide array of more complex molecules.[4] This guide will elucidate the fundamental chemistry and practical applications of this important intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material science. The key properties of 5-Chlorobenzofuran-2(3H)-one are summarized below.

| Property | Value | Source |

| CAS Number | 28033-47-8 | [5][6] |

| Molecular Formula | C₈H₅ClO₂ | [5] |

| Molecular Weight | 168.58 g/mol | [5][6] |

| IUPAC Name | 5-chloro-3H-1-benzofuran-2-one | [5] |

| Synonyms | 5-Chloroisobenzofuran-1(3H)-One, 5-chloro-2(3H)-Benzofuranone | [5][6] |

| Boiling Point | 294.44 °C at 760 mmHg | [5] |

| Density | 1.428 g/cm³ | [5] |

| Flash Point | 155.26 °C | [5] |

Synthesis of 5-Chlorobenzofuran-2(3H)-one: A Methodological Approach

The synthesis of substituted benzofuranones often proceeds through a two-step sequence involving an initial acylation of a phenol followed by an intramolecular cyclization. This approach offers a reliable and scalable route to the target compound.

General Synthetic Workflow

The logical flow for the synthesis begins with the selection of an appropriate substituted phenol, which undergoes a Friedel-Crafts acylation reaction. The resulting intermediate is then treated with a base to induce ring closure, yielding the desired benzofuranone core.

Caption: General synthetic workflow for 5-Chlorobenzofuran-2(3H)-one.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from methodologies reported for analogous benzofuranone syntheses.[1]

Step 1: Synthesis of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethan-1-one

-

To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable solvent (e.g., diethyl ether) in a round-bottom flask, add aluminum chloride (AlCl₃, 1.0 eq) at 0°C. The Lewis acid catalyst is crucial for activating the acylating agent.

-

Slowly add chloroacetyl chloride (1.0 eq) dissolved in diethyl ether to the mixture, maintaining the temperature at 0°C. This is an exothermic reaction and requires careful, portion-wise addition to control the reaction rate and prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding dilute HCl.

-

Extract the product into an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude solid can be recrystallized from a suitable solvent like ethanol to yield the purified intermediate.

Step 2: Synthesis of 5-Chlorobenzofuran-2(3H)-one

-

Dissolve the intermediate from Step 1 (1.0 eq) in methanol with continuous stirring.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.0 eq). The base facilitates deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent side chain to form the five-membered lactone ring.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, remove the methanol via distillation.

-

The remaining solid residue is washed thoroughly with water to remove inorganic salts.

-

The crude product, 5-Chlorobenzofuran-2(3H)-one, is then dried. Further purification can be achieved by recrystallization from ethanol.

Chemical Reactivity and Core Applications

5-Chlorobenzofuran-2(3H)-one is a versatile chemical compound primarily utilized as an intermediate in organic synthesis.[4] The electron-withdrawing nature of the chlorine atom and the electrophilic character of the lactone carbonyl group make it susceptible to a variety of chemical transformations, including nucleophilic substitutions and cyclizations.[4] This reactivity is the foundation for its broad utility in several key industrial and research sectors.

Caption: Key application areas derived from 5-Chlorobenzofuran-2(3H)-one.

Pharmaceutical Development

The benzofuranone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1]

-

Anti-inflammatory Agents : Research has shown that derivatives of 2,3-dihydrobenzofuran-2-one are potent anti-inflammatory agents.[7] Specifically, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis, significantly more potent than the well-known drug diclofenac in several models.[7]

-

Antimicrobial Activity : Benzofuran-based Schiff bases and other derivatives have demonstrated a wide spectrum of activity against various bacterial and fungal strains.[8][9][10] The ability to readily synthesize derivatives from the 5-chlorobenzofuran core makes it an attractive starting point for developing new anti-infective agents.[3][8]

-

Antidepressant Potential : The structurally related isobenzofuran-1(3H)-one scaffold is being explored for the development of novel antidepressants.[11] Derivatives have been synthesized and shown to act as serotonin reuptake inhibitors, with some lead compounds demonstrating significant improvement in depression-like behaviors in animal models.[11]

-

Anticancer Research : Furanones have gained importance in medicinal chemistry due to their recognized anti-cancer properties.[1] The benzofuranone structure serves as a key pharmacophore in the design of agents targeting various cancer cell lines.[2]

Agrochemical Formulations

5-Chlorobenzofuran-2(3H)-one also serves as an intermediate in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[4] The biological activity inherent in the benzofuran ring system can be harnessed and modified to target specific agricultural pests and weeds.

Material Science

The unique chemical properties of this compound lend themselves to applications in material science. It can be incorporated into polymer matrices to enhance durability, resistance, and other specific functionalities.[4] Furthermore, the related compound, 5-Chlorobenzofuran, is a crucial component in the manufacturing of Organic Light-Emitting Diodes (OLEDs), where it functions as a building block for light-emitting and charge-transport layers.[12] This highlights the potential of the chlorinated benzofuran scaffold in advanced electronics.

Conclusion

5-Chlorobenzofuran-2(3H)-one is more than just a chemical compound; it is a versatile and powerful tool for innovation. Its straightforward synthesis and high reactivity provide a reliable platform for accessing a vast range of complex molecules. Its proven value as a key intermediate in the synthesis of potent anti-inflammatory drugs, antimicrobials, and other biologically active agents underscores its significance in drug discovery and development. As research continues to uncover the full potential of the benzofuran scaffold, the importance of 5-Chlorobenzofuran-2(3H)-one as a strategic starting material is set to grow, promising new solutions in medicine, agriculture, and materials science.

References

- 5-Chloro-1-benzofuran-3(2H)-one - Chem-Impex. (URL: )

- 5-Chlorobenzofuran-2(3H)-one | CAS 28033-47-8 | AMERICAN ELEMENTS ®. (URL: )

- Understanding 5-Chloro-Benzofuran: Properties, Synthesis, and Supply Chain Importance. (URL: )

- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. (URL: )

- A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)

- Yadav, M., et al. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. (URL: )

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)

- 5-Chlorobenzofuran | 23145-05-3 - ChemicalBook. (URL: )

- 5-CHLOROBENZOFURAN-2(3H)-ONE - CAS:28033-47-8 - Sunway Pharm Ltd. (URL: )

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- Natural source, bioactivity and synthesis of benzofuran deriv

- 5-Chloro-1-benzofuran | C8H5ClO | CID 90013 - PubChem. (URL: )

- 54109-03-4|5-Chloroisobenzofuran-1(3H)-one|BLD Pharm. (URL: )

- Synthesis and antimicrobial activity of some benzofuran deriv

- Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. (URL: )

- In the present work, some new benzofuran derivatives were prepared...

- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. americanelements.com [americanelements.com]

- 6. 5-CHLOROBENZOFURAN-2(3H)-ONE - CAS:28033-47-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

The Benzofuranone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Abstract

The benzofuranone scaffold, a privileged heterocyclic system, has captivated the attention of chemists and pharmacologists for over a century. This guide provides an in-depth technical exploration of the discovery and history of benzofuranone compounds, charting a course from their early synthetic origins to their contemporary role in drug discovery. We will dissect the evolution of synthetic methodologies, offering insights into the causal factors that have driven innovation in this field. Furthermore, this guide will illuminate the diverse biological activities of benzofuranones, with a particular focus on their anticancer properties, detailing specific mechanisms of action and providing a comprehensive overview of their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.

A Historical Perspective: From Coumarin to a Privileged Scaffold

The story of the benzofuranone core is intrinsically linked to its aromatic counterpart, benzofuran. In 1870, Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring system, which he named "coumarone," through a rearrangement reaction starting from coumarin.[1] This seminal work laid the foundation for the exploration of this new class of heterocyclic compounds.

The initial forays into benzofuranone synthesis were often extensions of classical organic reactions, relying on acid- or base-catalyzed intramolecular cyclizations of appropriately substituted phenols. A common early strategy involved the intramolecular Friedel-Crafts-type condensation of α-phenoxycarbonyl compounds.[2] However, these methods often suffered from significant limitations, including harsh reaction conditions, low yields, and a lack of regiochemical control, particularly with unsymmetrically substituted precursors.[2] The challenge of selectively forming the desired benzofuranone regioisomer fueled the quest for more refined and predictable synthetic routes.

The discovery of naturally occurring benzofuranones with potent biological activity, such as the antifungal agent griseofulvin, first isolated from Penicillium griseofulvum in 1939, and other compounds like maesopsin and sulfuretin, provided a powerful impetus for the development of more sophisticated synthetic strategies.[3] The inherent therapeutic potential of these natural products underscored the importance of the benzofuranone scaffold and drove chemists to devise more efficient and versatile methods for its construction.

The Evolution of Synthetic Strategies: A Tale of Innovation

The limitations of early synthetic methods for benzofuranones spurred the development of more elegant and efficient catalytic approaches. The advent of transition metal catalysis, particularly with palladium, revolutionized the synthesis of this heterocyclic core, offering milder reaction conditions, greater functional group tolerance, and improved chemo- and regioselectivity.[3][4]

A significant leap forward was the application of palladium-catalyzed reactions, such as intramolecular C-H activation of phenylacetic acids followed by C-O bond formation to yield benzofuranones.[2] These methods provided a more direct and atom-economical route to the desired products. Concurrently, gold-catalyzed cycloisomerization of o-alkynyl phenols emerged as another powerful tool for the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones, overcoming the challenges associated with the synthesis of these sterically hindered cores.[3]

The following diagram illustrates the conceptual evolution of synthetic approaches to the benzofuranone core, from classical condensation reactions to modern metal-catalyzed strategies.

Caption: Evolution of synthetic strategies for the benzofuranone core.

More recent innovations have even explored metal-free reaction conditions, further enhancing the green credentials and accessibility of these synthetic routes.[3] These advancements have not only facilitated the efficient synthesis of a diverse library of benzofuranone derivatives but have also enabled the total synthesis of complex, naturally occurring bioactive molecules.[5]

Biological Activities and Therapeutic Potential: A Focus on Anticancer Properties

Benzofuranone derivatives exhibit a remarkable breadth of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[6][7] However, it is their potential as anticancer agents that has garnered the most significant attention in recent years.[6][8][9][10][11]

Anticancer Mechanisms of Action

The anticancer effects of benzofuranones are multifaceted, with different derivatives targeting various key cellular processes implicated in tumorigenesis. Some of the well-documented mechanisms of action include:

-

Induction of Apoptosis: Many benzofuranone compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.[12]

-

Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Several benzofuranone derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[13][14][15]

-

Targeting Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Benzofuranones have been shown to inhibit critical oncogenic signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.[12][16] By inhibiting key kinases in this pathway, these compounds can effectively suppress cancer cell growth, proliferation, and survival.

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a representative benzofuranone derivative.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzofuranone derivative.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of benzofuranone derivatives have been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds. The following table summarizes the IC₅₀ values for a selection of representative benzofuranone derivatives against various cancer cell lines.

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Benzofuranone | 3-Bromomethyl-benzofuran-2-one | HL60 (Leukemia) | 0.1 | [6] |

| Benzofuranone-Oxindole Hybrid | Compound 22f | MCF-7 (Breast) | 2.27 | [8] |

| Benzofuranone-Triazole Hybrid | Compound 50g | A549 (Lung) | 0.57 | [8] |

| 2-Aroylbenzofuranone | Compound 13g | MCF-7 (Breast) | 1.287 | [8] |

| 2-Aroylbenzofuranone | BNC105 | Various | Nanomolar range | [17] |

| Benzofuranone-Indole Hybrid | Compound 9 | PC-3 (Prostate) | Nanomolar range | [16] |

Experimental Protocol: Synthesis of a Bioactive Benzofuranone Derivative

To illustrate a practical application of the synthetic methodologies discussed, a detailed, step-by-step protocol for the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, a potent inhibitor of tubulin polymerization, is provided below.[13] This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.

Reaction Scheme

Materials and Reagents

-

5-Ethoxysalicylaldehyde

-

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step-by-Step Procedure

-

To a solution of 5-ethoxysalicylaldehyde (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Stir the reaction mixture vigorously and heat to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

-

Upon completion of the reaction (typically after 12-18 hours), allow the mixture to cool to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons, methoxy groups, ethoxy group, and the methyl group.

-

¹³C NMR: Will display the corresponding signals for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ketone.

The following diagram outlines the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of a bioactive benzofuranone.

Conclusion and Future Outlook

The journey of benzofuranone compounds from their early, often challenging, syntheses to their current status as a highly sought-after scaffold in medicinal chemistry is a testament to the ingenuity and perseverance of chemical scientists. The development of robust and versatile synthetic methodologies has been instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic system. The diverse anticancer mechanisms of action exhibited by benzofuranone derivatives, including the induction of apoptosis and the targeted inhibition of key oncogenic signaling pathways, highlight their promise as a source of next-generation cancer therapeutics.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of benzofuranones will be crucial for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of the benzofuranone core undoubtedly holds great promise for the discovery of novel and effective treatments for cancer and other debilitating diseases.

References

-

Romagnoli, R., et al. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 86, 55-67. [Link]

-

El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of the Iranian Chemical Society, 20(4), 837-863. [Link]

-

Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

-

Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from o-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(4), e202201211. [Link]

-

Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851. [Link]

-

El-Sayed, N. N. E., et al. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

-

Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. [Link]

-

Russo, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. [Link]

-

Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22677–22722. [Link]

-

Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed. [Link]

-

Foloppe, N., et al. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(8), 2541-2545. [Link]

-

Kamal, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6616. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]

-

More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. ResearchGate. [Link]

-

Vitale, C., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5622. [Link]

-

Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. ResearchGate. [Link]

-

Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2738-2751. [Link]

-

More, K. R. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

-

Shill, M. C., et al. (2015). The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression. ResearchGate. [Link]

-

Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

-

Proença, M. F. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Natural Product Reports, 30(7), 968-987. [Link]

-

Miao, Y., et al. (2019). Synthesis of benzofuran derivative 130. Reagents and conditions. ResearchGate. [Link]

-

Kamal, A., et al. (2022). Synthesis of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan... ResearchGate. [Link]

-

Proença, M. F. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Semantic Scholar. [Link]

-

Mohammadi Ziarani, G., et al. (2019). Total synthesis of natural products containing benzofuran rings. RSC Advances, 9(32), 18368-18413. [Link]

-

Han, S., et al. (2024). Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy. Annals of Pancreatic Cancer, 7, 2. [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

5-Chlorobenzofuran-2(3H)-one mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Chlorobenzofuran-2(3H)-one

Authored by a Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Versatile Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic landscape of 5-Chlorobenzofuran-2(3H)-one. While this specific molecule is frequently documented as a crucial synthetic intermediate, a comprehensive elucidation of its intrinsic mechanism of action remains an area of active investigation. This document, therefore, serves as a technical synthesis of the known biological activities of structurally related benzofuranones, from which we can infer a putative mechanism of action for 5-Chlorobenzofuran-2(3H)-one. Our objective is to provide a scientifically grounded framework to guide future research and unlock the therapeutic potential of this compound class. We will explore the most probable signaling pathways and outline the rigorous experimental methodologies required to validate these hypotheses.

The Benzofuranone Core: A Privileged Scaffold in Medicinal Chemistry

The benzofuranone moiety is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its rigid, planar structure, combined with the electronic properties conferred by the fused benzene and furanone rings, provides an ideal framework for interaction with a diverse array of biological targets. The incorporation of a chlorine atom at the 5-position, as in 5-Chlorobenzofuran-2(3H)-one, can significantly modulate the compound's lipophilicity, metabolic stability, and electronic distribution, thereby influencing its pharmacokinetic profile and target engagement.[3]

Derivatives of the benzofuranone scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4] This versatility underscores the importance of understanding the fundamental mechanisms that govern their biological responses.

A Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways